Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate typically involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Amines in the presence of dehydrating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Condensation: Formation of amide derivatives.
Hydrolysis: Formation of 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetic acid.
Scientific Research Applications
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
- 3-Cyano-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine derivatives
Uniqueness
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Biological Activity
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound featuring a pyridine ring with significant biological implications. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H9F3N2O2 and a molecular weight of approximately 276.22 g/mol. The presence of the trifluoromethyl group at the 4-position enhances its lipophilicity, which is crucial for its interaction with biological targets. The cyano group at the 3-position can participate in various biochemical reactions, potentially influencing enzyme interactions and receptor binding .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production under controlled conditions. This method can be scaled for industrial applications, making it viable for further research and development in medicinal chemistry .
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activities. The trifluoromethyl group often enhances biological potency by improving membrane permeability, while the cyano group may facilitate interactions with enzymes and receptors .
Anticancer Potential
Several studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as Pim-1 kinase. In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound as a lead structure for drug development .
Case Studies
- Pim-1 Kinase Inhibition : A study highlighted the importance of structural modifications in enhancing the inhibitory activity against Pim-1 kinase. Compounds derived from similar scaffolds exhibited IC50 values ranging from 1.18 to 8.83 µM against different cancer cell lines (MCF7, HCT116, PC3), showcasing their potential as anticancer agents .
- Enzyme Interaction Studies : Docking studies have been performed to understand the binding modes of this compound with various enzymes. These studies indicated favorable interactions that could lead to significant biological activity, particularly in inhibiting key metabolic pathways in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals differences in biological activity based on substitution patterns on the pyridine ring:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | 923148-75-8 | Different substitution pattern on pyridine | Moderate antimicrobial activity |
Ethyl 2-cyano-2-(4-(trifluoromethyl)pyridin-2-yl)acetate | 1189770-53-3 | Substituent at the 4-position | Notable anticancer properties |
Ethyl 2-{[3-cyano-6-phenyltetrafluoropyridin]-thio}acetate | N/A | Contains sulfur and phenyl group | Potentially diverse bioactivity |
Properties
Molecular Formula |
C11H9F3N2O2 |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 2-[3-cyano-4-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)5-9-7(6-15)8(3-4-16-9)11(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
DGHDNSUNRPACJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1C#N)C(F)(F)F |
Origin of Product |
United States |
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